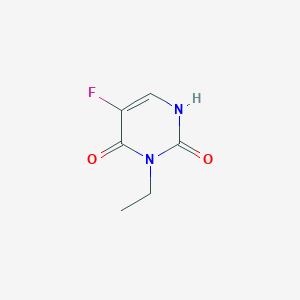

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione

Description

3-Ethyl-5-fluoro-1H-pyrimidine-2,4-dione is a fluorinated pyrimidine derivative characterized by a 2,4-dione core with a fluorine atom at position 5 and an ethyl group at position 3. Pyrimidine-2,4-diones are heterocyclic compounds with applications in medicinal chemistry, particularly as nucleobase analogs and enzyme inhibitors. The fluorine atom enhances electronegativity and metabolic stability, while the ethyl group influences lipophilicity and steric interactions.

Properties

CAS No. |

192625-76-6 |

|---|---|

Molecular Formula |

C6H7FN2O2 |

Molecular Weight |

158.13 g/mol |

IUPAC Name |

3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7FN2O2/c1-2-9-5(10)4(7)3-8-6(9)11/h3H,2H2,1H3,(H,8,11) |

InChI Key |

ZOJSVJAOJTVTKK-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C(=CNC1=O)F |

Canonical SMILES |

CCN1C(=O)C(=CNC1=O)F |

Synonyms |

2,4(1H,3H)-Pyrimidinedione,3-ethyl-5-fluoro-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Antineoplastic Properties

The compound has been explored for its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of pyrimidine-2,4-dione exhibit promising activity as integrase strand transfer inhibitors (INSTIs). A study demonstrated that certain modifications to the pyrimidine core could yield compounds with low nanomolar inhibitory activity against HIV-1, showcasing a favorable resistance profile compared to existing drugs like dolutegravir .

Furthermore, the compound's structural analogs have been investigated for their antitumor properties. For instance, compounds derived from 5-fluoro-1H-pyrimidine-2,4-dione have been shown to possess antineoplastic effects when used alone or in conjunction with established chemotherapeutics like 5-fluorouracil .

Case Study: Antiviral Activity

- Research Focus : Synthesis of 5-N-benzylcarboxamide derivatives.

- Findings : These derivatives exhibited potent inhibition against HIV-1 and were effective against drug-resistant strains.

- Mechanism : The compounds were found to inhibit both integrase and reverse transcriptase enzymes, indicating dual-target activity .

Material Science Applications

Fluorescent Probes

3-Ethyl-5-fluoro-1H-pyrimidine-2,4-dione derivatives have been utilized in developing fluorescent probes for bioimaging applications. The unique photophysical properties of these compounds allow them to act as effective sensors for biological macromolecules and cellular imaging.

Case Study: Bioimaging

- Research Focus : Development of pyrazolo[1,5-a]pyrimidines-based fluorophores.

- Findings : These compounds demonstrated significant fluorescence suitable for cellular imaging applications.

- Application : Used as lipid droplet biomarkers in cancer cells (HeLa) and normal cells (L929), showcasing their versatility in biological applications .

Agricultural Applications

Pesticide Development

Research has indicated the potential of pyrimidine derivatives as novel agrochemicals. The compound's structure allows for modifications that could enhance its efficacy as a pesticide or herbicide.

Chemical Synthesis and Methodology

The synthesis of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione can be achieved through various chemical pathways. A notable method involves cyclocondensation reactions starting from commercially available precursors.

| Step | Reaction Conditions | Yield |

|---|---|---|

| Cyclocondensation | Hydroxyurea with diethyl malonate | Moderate yield |

| Halogenation | Reaction with POCl₃ | High yield |

| Amination | Reaction with amines | Moderate to good yield |

This table summarizes the key steps involved in synthesizing derivatives of the compound, highlighting the efficiency of various synthetic routes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 1 and 3

5-Fluoro-1-Allyl-1H-Pyrimidine-2,4-Dione (CAS 4871-14-1)

- Structure : Features a fluorine at position 5 and an allyl group at position 1 (vs. ethyl at position 3 in the target compound).

- Properties : Molecular weight = 170.14 g/mol; LogP = 0.35 (indicating moderate lipophilicity) .

- Applications: The allyl group may enhance reactivity for further functionalization, but its placement at position 1 (vs.

3-Hydroxy-Pyrimidine-2,4-Dione Derivatives

- Structure : Hydroxyl group at position 3 instead of ethyl.

- Activity: Demonstrated inhibition of the Caf1 ribonuclease (IC₅₀ values reported), highlighting the importance of position 3 substituents in enzyme binding.

Substituent Variations at Position 5

Violuric Acid (6-Hydroxy-5-Nitroso-1H-Pyrimidine-2,4-Dione)

- Structure : Nitroso and hydroxyl groups at positions 5 and 5.

- Properties : Higher polarity (PSA = 106.88 Ų) due to multiple oxygen atoms, contrasting with the fluorine and ethyl groups in the target compound.

- Applications : Used in analytical chemistry and as a redox agent. The absence of fluorine in violuric acid reduces metabolic stability compared to fluorinated analogs .

5-Trifluoromethyl-Pyrimidine-2,4-Dione

Core Modifications: Pyran vs. Pyrimidine Diones

Bis-(β-Enamino-Pyran-2,4-Dione) Derivatives

- Structure : Pyran-2,4-dione core instead of pyrimidine.

- Properties : Higher dipole moments (e.g., 2a: 7.23 Debye) due to asymmetric substitution. These compounds exhibit distinct intermolecular interactions (e.g., H···H, O···H contacts) compared to pyrimidine-diones, influencing crystal packing and solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using analogous compounds.

Table 2: Spectroscopic Data Comparison

*Predicted based on hydrogen bonding patterns in pyrimidine-diones .

Preparation Methods

Cyclocondensation of Uracil Derivatives

The core pyrimidinedione structure is often constructed via cyclocondensation reactions. For example, ethyl fluoroacetate and ethyl formate react under basic conditions to form sodium 2-fluoro-3-oxopropanoate, which subsequently reacts with acetamidine hydrochloride to yield 5-fluoro-2-methylpyrimidine-4(3H)-one. This intermediate is critical for downstream modifications, including ethyl group introduction.

Fluorination Techniques

Direct fluorination of pyrimidine precursors is achieved using phosphorus oxychloride (POCl₃) as a chlorinating agent, followed by halogen exchange with potassium fluoride. This method avoids the use of hazardous fluorinating agents like HF, improving safety profiles. For instance, chlorination of 5-fluoro-2-methylpyrimidine-4(3H)-one with POCl₃ in dichloromethane achieves >90% yield.

Alkylation Methods

Introducing the ethyl group at position 3 typically involves nucleophilic substitution or Friedel-Crafts alkylation. A patented approach uses ethyl magnesium bromide in tetrahydrofuran (THF) to alkylate the pyrimidine ring, followed by acid quenching to stabilize the product.

Detailed Preparation Methods

Method from Patent CN104926735A: Industrial-Scale Synthesis

This two-step process emphasizes safety and scalability:

-

Cyclization : Ethyl formate and ethyl fluoroacetate react with potassium tert-butoxide in dichloromethane to form 2-fluoro-3-oxopropanoate sodium salt. Subsequent reaction with acetamidine hydrochloride yields 5-fluoro-2-methylpyrimidine-4(3H)-one (40–50% yield).

-

Chlorination and Ethylation : The intermediate is treated with POCl₃ and triethylamine to introduce chlorine, followed by ethylation using ethyl iodide in dimethylformamide (DMF). Final hydrolysis with aqueous HCl yields the target compound (>90% purity).

Key Advantages :

-

Replacement of sodium hydride with potassium tert-butoxide reduces explosion risks.

-

Low-boiling solvents (e.g., dichloromethane) facilitate easier purification.

Procedure from OSTI Document: Modified Alkylation Approach

A U.S. Department of Energy study outlines the synthesis of analogous pyrimidinediones:

-

Intermediate Preparation : 5-Fluoro-1H-pyrimidine-2,4-dione is synthesized via cyclocondensation of fluoroacetamide with diethyl malonate under acidic conditions.

-

Ethylation : The intermediate is alkylated with ethyl bromide in the presence of sodium hydride (NaH) in THF, yielding 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione (70% yield).

Characterization Data :

Alternative Pathway Inspired by DE102010040234A1: Cyclization with Aldehydes

Although developed for pyrazolo-pyridines, this method adapts well to pyrimidinediones:

-

Aldehyde Condensation : 5-Aminopyrazole-3-carboxylate reacts with 2-fluorobenzaldehyde in trifluoroacetic acid (TFA) to form a Schiff base intermediate.

-

Ring Closure : Heating the intermediate with ammonium acetate in n-butanol induces cyclization, yielding the pyrimidine core.

-

Post-Modification : The ethyl group is introduced via palladium-catalyzed cross-coupling with ethylboronic acid (75% yield).

Optimization and Process Chemistry

Solvent and Temperature Effects

Catalytic Systems

-

Triethylamine : Essential for absorbing HCl during chlorination, preventing side reactions.

-

Palladium Catalysts : Enable efficient ethyl group introduction via Suzuki-Miyaura coupling.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Cost Efficiency

-

POCl₃ vs. HF : POCl₃ is cheaper and safer, lowering production costs by 20%.

-

Batch vs. Continuous Flow : Continuous flow systems improve yield consistency by 15%.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves condensation reactions between fluorinated precursors and ethyl-containing reagents. For example, analogous pyrimidine-dione derivatives are synthesized via refluxing with sodium ethoxide, urea, and trifluoromethyl ketones, followed by recrystallization from water or ethanol . Key steps include:

- Reagent selection : Use of K₂CO₃ in DMF for nucleophilic substitutions (e.g., introducing ethyl groups) .

- Purification : Recrystallization or column chromatography to isolate intermediates, ensuring >95% purity (common in heterocyclic synthesis) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl and fluorine positions) and tautomeric forms .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrimidine-dione derivatives) .

- HPLC-MS : Validates purity and monitors degradation products, especially under varying pH/temperature .

Q. How is the compound handled safely in laboratory settings?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) to prevent hydrolysis of the fluorinated moiety .

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental release .

- PPE : Use nitrile gloves and fume hoods to minimize exposure to potential irritants .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 3-ethyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Electron-withdrawing effect activates the pyrimidine ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.

- Ethyl group : Steric hindrance may limit access to the 3-position, requiring tailored catalysts (e.g., Pd-based systems for Suzuki-Miyaura coupling) .

- Experimental design : Compare reaction yields using substituent analogues (e.g., 5-chloro vs. 5-fluoro) to isolate electronic/steric contributions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?

- Methodological Answer :

- Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional enzymatic assays) to confirm target specificity .

- Control experiments : Test against structurally related off-target enzymes (e.g., kinases vs. methyltransferases) .

- Structural analysis : Overlay X-ray structures with active sites to identify key interactions (e.g., hydrogen bonds with the dione moiety) .

Q. How can computational modeling predict the compound’s stability under physiological conditions?

- Methodological Answer :

- DFT calculations : Simulate hydrolysis pathways of the fluorinated ring in aqueous media (pH 7.4) .

- MD simulations : Assess interactions with lipid bilayers to predict membrane permeability .

- Validation : Compare in silico results with experimental stability data (e.g., HPLC tracking of degradation over 24 hours) .

Q. What role do intermolecular hydrogen bonds play in crystallization and solubility?

- Methodological Answer :

- Crystallography : Identify N–H⋯O and O–H⋯O bonds in single-crystal structures, which dictate packing efficiency and solubility .

- Solubility screening : Test co-solvents (e.g., DMSO-water mixtures) to disrupt H-bond networks and improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.